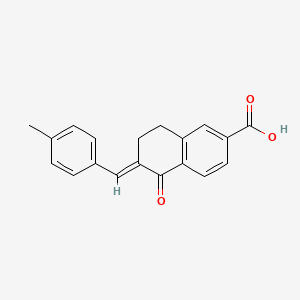

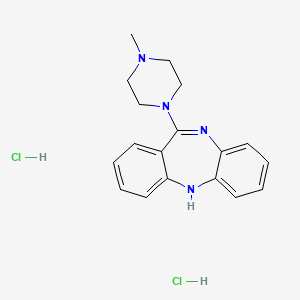

![molecular formula C22H25Cl2F3N4O3 B10862107 (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AFP464 (dihydrochloride), also known as aminoflavone prodrug, is a novel anticancer agent currently under clinical investigation. It is a lysine prodrug of aminoflavone, designed to improve the solubility of the parent compound. AFP464 has shown promise in treating various types of cancer, including breast cancer, by targeting the aryl hydrocarbon receptor pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

AFP464 is synthesized by attaching a lysine moiety to aminoflavoneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, AFP464 is produced in sterile, single-use vials containing a yellow solution of AFP464 with sodium acetate trihydrate and glacial acetic acid. The solution is further diluted in 5% dextrose in water to achieve the desired concentration for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

AFP464 undergoes several types of chemical reactions, including:

Substitution: The fluorine atoms in AFP464 can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of AFP464 include organic solvents, catalysts, and enzymes such as cytochrome P450. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of AFP464 include its active metabolites, which bind to DNA and induce cell death. These metabolites are crucial for the compound’s anticancer activity .

Scientific Research Applications

AFP464 has a wide range of scientific research applications, including:

Mechanism of Action

AFP464 exerts its effects by activating the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding to AhR, AFP464 is transported into the nucleus, where it induces the expression of cytochrome P450 enzymes, particularly CYP1A1. These enzymes metabolize AFP464 into reactive intermediates that bind covalently to DNA, leading to DNA damage, activation of the p53 pathway, and apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Aminoflavone: The parent compound of AFP464, aminoflavone, has similar anticancer properties but lower solubility.

Tamoxifen: Another anticancer agent used in breast cancer treatment, tamoxifen works through a different mechanism by modulating estrogen receptors.

Vorinostat: A histone deacetylase inhibitor that sensitizes cancer cells to AFP464 by reactivating estrogen receptor expression.

Uniqueness

AFP464 is unique due to its ability to induce its own metabolic activation by CYP1A1, leading to the formation of DNA-damaging metabolites. This property distinguishes it from other anticancer agents that rely on external activation mechanisms .

Properties

Molecular Formula |

C22H25Cl2F3N4O3 |

|---|---|

Molecular Weight |

521.4 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride |

InChI |

InChI=1S/C22H23F3N4O3.2ClH/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;;/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H/t13-;;/m0../s1 |

InChI Key |

KWQPRUCXYQBCLR-GXKRWWSZSA-N |

Isomeric SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.Cl.Cl |

Canonical SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

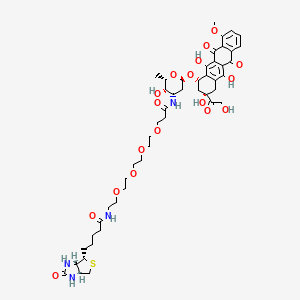

![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)

![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)

![(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B10862056.png)

![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)

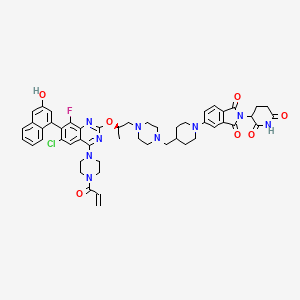

![(2S)-2-[(5S)-7-[4-(dimethylamino)-4-methylpent-2-ynoyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]-N-[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]-3-methylbutanamide](/img/structure/B10862075.png)

![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)

![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)

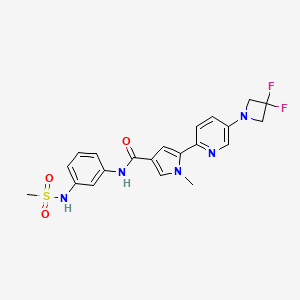

![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)